Nickel(II) chloride hydrate
Description
Significance in Contemporary Inorganic Chemistry and Materials Science Investigations
Nickel(II) chloride hydrate (B1144303) is a cornerstone compound in modern inorganic chemistry and materials science due to its utility as a precursor and catalyst in a wide range of applications. chemimpex.comatamanchemicals.com Its significance stems from its ability to serve as a readily available source of nickel(II) ions for the synthesis of more complex materials. wikipedia.orgchemimpex.com
In the realm of inorganic chemistry , Nickel(II) chloride hydrate is extensively used in the synthesis of coordination compounds and organonickel complexes. wikipedia.orgguidechem.com It serves as a precursor for the preparation of various nickel complexes, such as those with dithiocarbimates and tetraazamacrocycles. sigmaaldrich.comlibretexts.org For instance, it is a starting material for the synthesis of tris(ethylenediamine)nickel(II) chloride, a vibrant purple coordination complex. libretexts.org The compound also acts as a mild Lewis acid, promoting specific organic reactions like the isomerization of dienols. guidechem.com
In materials science , this compound is a critical component in the fabrication of a diverse array of materials with advanced functionalities. guidechem.com It is a precursor for the synthesis of nickel-based composites for applications in photocatalysis and the production of nickel oxide (NiO) nanoparticles. sigmaaldrich.comchemimpex.com These nanoparticles are, in turn, utilized in the development of hole transport layers in dye-sensitized solar cells (DSSCs) and as additives to enhance the performance of perovskite solar cells. sigmaaldrich.com Furthermore, it plays a role in the creation of nickel-containing materials for battery technology. chemimpex.com
Overview of Hydrate Forms and their Structural Relevance in Research Contexts
Nickel(II) chloride exists in several hydrated forms, with the hexahydrate (NiCl₂·6H₂O) being the most common. wikipedia.org The degree of hydration has a profound impact on the compound's crystal structure and, consequently, its chemical properties and applications in research.
The most prevalent hydrate, Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) , appears as green crystals. wikipedia.org Its crystal structure consists of discrete trans-[NiCl₂(H₂O)₄] molecules, where the nickel ion is octahedrally coordinated to two chloride ions and four water molecules. wikipedia.org The remaining two water molecules are present as water of crystallization within the lattice. wikipedia.org This specific arrangement is crucial for its role as a precursor, as the coordinated water molecules can be readily substituted by other ligands to form a vast array of nickel complexes. himedialabs.com
Upon heating, the hexahydrate can be converted to lower hydrates. Heating between 66 and 133 °C yields the yellowish Nickel(II) chloride dihydrate (NiCl₂·2H₂O) . wikipedia.orgatamanchemicals.com The dihydrate has a polymeric chain structure where the nickel ion is octahedrally coordinated to four bridging chloride ions and two water molecules. iucr.org This structural difference between the hexahydrate and the dihydrate is significant for researchers selecting a starting material for a specific synthetic target.
Further heating, typically in the presence of a dehydrating agent like thionyl chloride or under a stream of hydrogen chloride gas, is required to obtain the yellow, anhydrous **Nickel(II) chloride (NiCl₂) **. wikipedia.org Simply heating the hydrates in air does not yield the anhydrous form. wikipedia.orgatamanchemicals.com The anhydrous form adopts a cadmium chloride (CdCl₂) structure, where each nickel ion is coordinated to six chloride ions. wikipedia.orgguidechem.com
The distinct structural features of these hydrates influence their reactivity and suitability for different research purposes. The choice between the hexahydrate, dihydrate, or anhydrous form depends on the specific requirements of the chemical reaction or material synthesis being undertaken.
Properties
IUPAC Name |
dichloronickel;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGYAQHDNDUIIQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2NiO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333942 | |
| Record name | Nickel(II) chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7791-20-0, 69098-15-3 | |
| Record name | Nickel chloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nickel(II) chloride hydrate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID101333942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel(II) chloride hydrate | |
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Synthetic Methodologies and Preparation Techniques for Nickel Ii Chloride Hydrate Species
Conventional Laboratory Synthesis of Hydrated and Anhydrous Nickel(II) Chloride
The traditional laboratory preparation of nickel(II) chloride typically begins with the synthesis of its most common hydrated form, nickel(II) chloride hexahydrate (NiCl₂·6H₂O), which appears as green crystals. From this hexahydrate, various lower hydrates and the anhydrous form can be obtained through controlled dehydration.
The most straightforward methods for synthesizing nickel(II) chloride hexahydrate in a laboratory setting involve the reaction of metallic nickel or nickel oxides with hydrochloric acid.
From Metallic Nickel: Metallic nickel reacts with hydrochloric acid to produce nickel(II) chloride and hydrogen gas. researchgate.net However, this reaction is often slow. dergipark.org.tr The reaction can be expressed as:
Ni(s) + 2 HCl(aq) → NiCl₂(aq) + H₂(g)
To expedite the process, heating the mixture is often employed. The use of nickel powder, which has a larger surface area, can also increase the reaction rate compared to larger pieces of nickel metal. dergipark.org.tr Upon reaction, a green solution of aqueous nickel(II) chloride is formed, from which the hexahydrate crystals can be obtained by evaporation of the water. asianpubs.org
From Nickel Oxides: A more common and often faster method involves the use of nickel(II) oxide (NiO). Nickel(II) oxide, an insoluble solid, reacts with hydrochloric acid in a neutralization reaction to form nickel(II) chloride and water. mdpi.com The balanced chemical equation for this reaction is:
NiO(s) + 2 HCl(aq) → NiCl₂(aq) + H₂O(l)
The resulting green solution is then filtered to remove any unreacted nickel oxide, and the filtrate is concentrated by heating to induce crystallization of nickel(II) chloride hexahydrate upon cooling. mdpi.com
The various hydrated forms of nickel(II) chloride, as well as the anhydrous salt, can be prepared by carefully controlling the dehydration of the hexahydrate. The degree of hydration is highly dependent on the temperature and the surrounding atmosphere. Simply heating the hexahydrate in air is not sufficient to produce the anhydrous form, as this can lead to the formation of nickel oxide. researchgate.netdergipark.org.tr
To obtain pure anhydrous nickel(II) chloride, the dehydration of the hexahydrate must be carried out in a way that prevents the formation of nickel hydroxides or oxides. This is typically achieved by heating the hydrated salt in the presence of a dehydrating agent or under a stream of dry hydrogen chloride (HCl) gas. researchgate.netdergipark.org.tr
The use of thionyl chloride (SOCl₂) is a particularly effective method. The reaction proceeds as follows:
NiCl₂·6H₂O(s) + 6 SOCl₂(l) → NiCl₂(s) + 6 SO₂(g) + 12 HCl(g)
This reaction is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed, leaving behind the anhydrous nickel(II) chloride. researchgate.net
Alternatively, heating the hexahydrate in a stream of dry HCl gas also effectively removes the water molecules while preventing the formation of undesired byproducts. researchgate.netdergipark.org.tr The dehydration process is accompanied by a distinct color change from the green of the hydrates to the yellow-brown of anhydrous nickel(II) chloride. researchgate.net
The stoichiometry of the resulting nickel(II) chloride hydrate (B1144303) is directly influenced by the temperature at which dehydration is carried out. Stepwise heating of nickel(II) chloride hexahydrate allows for the isolation of lower hydrates.
Heating the hexahydrate in the temperature range of 66-133 °C results in the formation of the yellowish dihydrate, NiCl₂·2H₂O. researchgate.netdergipark.org.tr A tetrahydrate, NiCl₂·4H₂O, is also a known intermediate in the dehydration process. researchgate.net Further heating at higher temperatures under the controlled atmospheres mentioned previously is required to achieve complete dehydration to the anhydrous form.
Table 1: Dehydration Products of Nickel(II) Chloride Hexahydrate at Various Temperatures
| Temperature Range (°C) | Dehydration Product | Color |
|---|---|---|
| 66 - 133 | Nickel(II) chloride dihydrate (NiCl₂·2H₂O) | Yellowish |
| > 133 (in air) | Potential for nickel oxide formation | Green/Black |
| High Temperature (with SOCl₂ or HCl gas) | Anhydrous nickel(II) chloride (NiCl₂) | Yellow-brown |
Controlled Dehydration Processes to Anhydrous and Lower Hydrates (e.g., Di-, Tetrahydrates)
Advanced Synthetic Routes for Modified Nickel(II) Chloride Hydrate Derived Materials
While conventional methods are well-established, there is growing interest in developing more sustainable and environmentally friendly synthetic routes for nickel compounds. These advanced methods often focus on the principles of green chemistry.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of nickel(II) chloride and its derivatives, this often involves the use of benign solvents, renewable starting materials, and energy-efficient reaction conditions.
Much of the research in the green synthesis of nickel-based materials has focused on the production of nickel and nickel oxide nanoparticles, often using nickel(II) chloride as a precursor. These methods can be adapted for the synthesis of modified this compound derived materials.
A common approach involves the use of plant extracts as reducing and capping agents. For example, extracts from various plants have been used to synthesize nickel nanoparticles from nickel(II) chloride. asianpubs.orginstanano.com The phytochemicals present in the plant extracts, such as polyphenols and flavonoids, can reduce the nickel ions and stabilize the resulting nanoparticles, avoiding the need for more hazardous reducing agents.
Microwave-assisted synthesis is another green chemistry approach that can be applied to the synthesis of nickel compounds. researchgate.net Microwave heating can lead to faster reaction times, increased product yields, and reduced energy consumption compared to conventional heating methods. For instance, nickel nanoparticles have been synthesized from nickel(II) chloride using microwave irradiation in the presence of a reducing agent like hydrazine (B178648) hydrate in a solvent such as ethylene glycol. researchgate.net This method allows for rapid and uniform heating, leading to the formation of well-defined nanostructures.
Sonochemical methods, which utilize ultrasound to induce chemical reactions, also align with the principles of green chemistry. Sonication can promote the synthesis of nanomaterials at lower temperatures and without the need for harsh reagents.
While these green methods are predominantly reported for the synthesis of nickel and nickel oxide nanoparticles, the underlying principles can be extended to the preparation of other nickel(II) chloride derived materials in a more sustainable manner. For example, the use of biomass-derived reducing agents or the application of microwave or ultrasonic energy could potentially be adapted to the synthesis and modification of nickel(II) chloride hydrates, reducing the environmental footprint of these processes.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Nickel(II) chloride | NiCl₂ |
| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O |
| Nickel(II) chloride dihydrate | NiCl₂·2H₂O |
| Nickel(II) chloride tetrahydrate | NiCl₂·4H₂O |
| Metallic Nickel | Ni |
| Nickel(II) oxide | NiO |
| Hydrochloric acid | HCl |
| Hydrogen gas | H₂ |
| Water | H₂O |
| Thionyl chloride | SOCl₂ |
| Sulfur dioxide | SO₂ |
| Hydrazine hydrate | N₂H₄·H₂O |
Green Chemistry Approaches for Sustainable Synthesis
Plant Extract Mediated Synthesis
The use of plant extracts in the synthesis of metallic nanoparticles is a growing field of green chemistry, offering an eco-friendly and cost-effective alternative to traditional chemical methods. In these processes, the biochemical constituents of the plant extracts, such as alkaloids, flavonoids, polyphenols, and terpenoids, act as both reducing and capping agents, facilitating the formation of nanoparticles and preventing their agglomeration. This compound is a common precursor in these syntheses.
For instance, nickel oxide (NiO) nanoparticles have been successfully synthesized using Vernonia amygdalina leaf extracts as a chelating agent with nickel(II) chloride hexahydrate (NiCl₂·6H₂O) as the precursor. The resulting gray-black powder, upon annealing at 500 °C for 2 hours, yields NiO nanoparticles with an average crystallite size of 17.86 nm and an octahedral structure ijtrd.comazom.comunt.edu. Similarly, extracts from Coriandrum sativum (coriander) leaves have been employed to synthesize nickel nanoparticles from nickel(II) chloride hexahydrate, where the extract serves as both the reducing and capping agent ijera.comsemanticscholar.org.
The general procedure for plant extract-mediated synthesis involves preparing an aqueous extract of the plant material, which is then mixed with a solution of this compound. The reaction is often carried out at an elevated temperature to facilitate the reduction of Ni(II) ions to zerovalent nickel. The formation of nanoparticles is typically indicated by a color change in the solution.
| Plant Extract | Precursor | Product | Average Size | Morphology | Reference |
| Vernonia amygdalina | NiCl₂·6H₂O | NiO Nanoparticles | 17.86 nm | Octahedral | ijtrd.comazom.comunt.edu |
| Coriandrum sativum | NiCl₂·6H₂O | Ni Nanoparticles | 30.71 nm | - | semanticscholar.org |
Nanomaterial Synthesis Utilizing this compound as Precursor
This compound is a widely used precursor for the synthesis of various nickel-based nanomaterials due to its good solubility and the ease with which the nickel ion can be reduced or incorporated into different nanostructures.
Chemical Reduction Techniques for Nickel Nanoparticles (e.g., Hydrazine Hydrate, Sodium Borohydride)
Chemical reduction is a common and effective method for synthesizing nickel nanoparticles. This technique involves the reduction of nickel(II) ions from a precursor, such as nickel(II) chloride hexahydrate, using a reducing agent in a suitable solvent.
Hydrazine Hydrate: Hydrazine hydrate (N₂H₄·H₂O) is a strong reducing agent frequently used for the synthesis of nickel nanoparticles. The reaction is typically carried out in an alkaline medium, often in a solvent like ethanol (B145695) or ethylene glycol. The morphology and size of the resulting nickel nanoparticles can be controlled by adjusting reaction parameters such as the molar ratio of hydrazine to nickel ions and the temperature. For example, star-like and spherical nickel nanoparticles with average sizes of 70-90 nm and 50-80 nm, respectively, have been synthesized by varying the molar ratio of hydrazine hydrate to nickel(II) chloride hexahydrate in ethanol at 60 °C ijtrd.com. The use of a capping agent, such as polyvinylpyrrolidone (PVP), can help prevent agglomeration of the nanoparticles ijera.com.
Sodium Borohydride (B1222165): Sodium borohydride (NaBH₄) is another powerful reducing agent used for the synthesis of nickel nanoparticles. It can be used to promote the nucleation of nickel nanoparticles in conjunction with other reducing agents like hydrazine. The addition of NaBH₄ can increase the conversion rate of the reaction while maintaining a small particle size, typically under 100 nm azom.com. However, the use of NaBH₄ can sometimes lead to the formation of Ni-B alloys, which may affect the properties of the final material azom.com.
| Reducing Agent | Precursor | Solvent | Capping Agent | Morphology | Average Size | Reference |
| Hydrazine Hydrate | NiCl₂·6H₂O | Ethanol | - | Star-like, Spherical | 70-90 nm, 50-80 nm | ijtrd.com |
| Hydrazine Hydrate | NiCl₂·6H₂O | Ethylene Glycol | PVP | - | - | ijera.com |
| Sodium Borohydride & Hydrazine | NiCl₂·6H₂O | - | Poly-acrylic acid (PAA) | Amorphous | <100 nm | azom.com |
Hydrothermal Synthesis Methods for Nanostructured Nickel Materials
Hydrothermal synthesis is a versatile method for producing a wide range of nanostructured materials, including nickel and nickel oxide. This technique involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This compound is a common precursor in these syntheses.
By controlling the reaction parameters such as temperature, precursor concentration, and the presence of additives, various morphologies of nickel-based nanomaterials can be obtained. For instance, nickel nanoparticles have been synthesized via a one-pot hydrothermal method using nickel(II) chloride hexahydrate as the precursor and a borane-ammonia complex as the reducing agent. The size of the resulting spherical Ni particles can be controlled in the range of 297.65 nm to 1082.15 nm by the addition of NaCl nih.gov. Similarly, nanostructured nickel oxide (NiO) with a hexagonal structure has been prepared using a hydrothermal process with nickel chloride as the precursor semanticscholar.org.
Ultrasonic Spray Pyrolysis for Scalable Nanomaterial Production
Ultrasonic spray pyrolysis (USP) is a continuous and scalable aerosol-based technique for the production of a wide variety of nanomaterials. In this process, a precursor solution, typically containing this compound, is atomized into fine droplets by an ultrasonic nebulizer. These droplets are then carried by a carrier gas into a high-temperature furnace where they undergo solvent evaporation, precursor decomposition, and chemical reaction to form the final solid particles.
The morphology, size, and composition of the resulting nanomaterials can be controlled by adjusting parameters such as the precursor concentration, reaction temperature, and carrier gas flow rate. For example, spherical nickel particles of about 0.5 micrometers have been prepared by ultrasonic spray pyrolysis of a nickel ammine complex derived from a NiCl₂·6H₂O precursor solution researchgate.net. The addition of ammonia (B1221849) and ammonium (B1175870) bicarbonate to the precursor solution can significantly alter the reaction pathway and the morphology of the resulting nickel particles researchgate.net.
Template-Assisted Synthesis for Morphological Control of Nanostructures
Template-assisted synthesis is a powerful technique for controlling the size, shape, and morphology of nanomaterials. This method involves the use of a pre-existing template with well-defined structures, such as porous membranes or other nanostructures, to guide the formation of the desired material.
This compound can be used as a precursor in template-assisted synthesis to create nickel-based nanostructures with specific morphologies. For instance, nickel sulfide nanowires have been synthesized using a sacrificial template route based on a conductive Ni nanowire template, which was initially prepared via a chemical method nih.gov. This approach allows for the creation of complex nanostructures with tailored compositions and properties.
Preparation of Specific Coordination Complexes from this compound Precursors
This compound is a fundamental starting material for the synthesis of a wide array of nickel(II) coordination complexes. In aqueous solution, the nickel(II) ion exists as the hexaquanickel(II) complex, [Ni(H₂O)₆]²⁺. The water ligands in this complex can be readily displaced by other ligands that form stronger coordinate bonds with the nickel center.
A classic example is the synthesis of hexaamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂. This is achieved by adding a concentrated aqueous solution of ammonia to a solution of nickel(II) chloride hexahydrate. The ammonia molecules displace the water ligands, resulting in the formation of the deep blue hexaamminenickel(II) complex. The complex can then be precipitated from the solution, often by the addition of a less polar solvent like acetone, to yield lavender-colored crystals wordpress.comyoutube.comresearchgate.net.
The reaction is as follows: [Ni(H₂O)₆]Cl₂(aq) + 6 NH₃(aq) → [Ni(NH₃)₆]Cl₂(s) + 6 H₂O(l)
Similarly, other ligands can be used to synthesize different coordination complexes. For example, tris(ethylenediamine)nickel(II) chloride dihydrate, [Ni(en)₃]Cl₂·2H₂O, can be prepared by reacting nickel(II) chloride hexahydrate with ethylenediamine (en) in an aqueous solution chegg.com.
| Complex Name | Formula | Precursor | Ligand | Appearance |
| Hexaamminenickel(II) chloride | [Ni(NH₃)₆]Cl₂ | NiCl₂·6H₂O | Ammonia (NH₃) | Lavender crystals |
| Tris(ethylenediamine)nickel(II) chloride dihydrate | [Ni(en)₃]Cl₂·2H₂O | NiCl₂·6H₂O | Ethylenediamine (en) | - |
Ammine Complexes (e.g., Hexamminenickel(II) chloride)
Hexamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂, is a classic example of an ammine complex readily synthesized from this compound. The synthesis involves the displacement of the coordinated water molecules in the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺, by ammonia molecules. wikipedia.orgmdpi.comguidechem.com
The common preparative method involves dissolving nickel(II) chloride hexahydrate in water and then adding a concentrated aqueous solution of ammonia. mdpi.comguidechem.com The reaction is typically exothermic and results in a color change from the green of the hexaquanickel(II) ion to the characteristic purple or lavender of the hexamminenickel(II) ion. mdpi.commdpi.com The reaction can be represented by the following equation:
[Ni(H₂O)₆]Cl₂(aq) + 6NH₃(aq) → [Ni(NH₃)₆]Cl₂(s) + 6H₂O(l) guidechem.com
Due to the lower solubility of the hexammine complex compared to the starting aqua complex, it precipitates from the solution. mdpi.com To enhance the precipitation and increase the yield, the reaction mixture is often cooled in an ice bath. guidechem.comyoutube.com The product is then isolated by filtration, washed with a solvent in which it is insoluble, such as cold aqueous ammonia, ethanol, or acetone, to remove any unreacted starting materials and byproducts, and subsequently dried. mdpi.comguidechem.commdpi.com
| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield |
| Nickel(II) chloride hexahydrate | Concentrated aqueous ammonia | Water | Stirring, cooling in an ice bath | Hexamminenickel(II) chloride | 37.08% mdpi.com |
| Nickel(II) chloride hexahydrate | Aqueous ammonia | Water | Stirring, cooling in an ice bath | Hexamminenickel(II) chloride | Not specified guidechem.com |
| Concentrated nickel(II) chloride solution | Concentrated ammonia solution, Acetone | Water/Acetone | Chilled reagents, addition of acetone to reduce polarity and precipitate the product | Hexamminenickel(II) chloride | Not specified mdpi.com |
Phosphine (B1218219) Complexes (e.g., Bis(triphenylphosphine)nickel(II) chloride)
Bis(triphenylphosphine)nickel(II) chloride, NiCl₂[P(C₆H₅)₃]₂, is a significant coordination compound widely utilized as a catalyst in organic synthesis. acs.orgresearchgate.net Its synthesis from nickel(II) chloride hexahydrate involves the reaction with triphenylphosphine in a suitable organic solvent. The choice of solvent and reaction conditions can influence the geometry and color of the resulting complex, which can exist as either a blue square planar isomer or a red tetrahedral isomer. researchgate.net
A common synthetic route involves treating a solution of hydrated nickel(II) chloride with triphenylphosphine in an alcohol, such as ethanol or isopropanol, or in glacial acetic acid. researchgate.netpku.edu.cn The reaction proceeds as follows:
NiCl₂·6H₂O + 2 PPh₃ → NiCl₂(PPh₃)₂ + 6 H₂O researchgate.net
In one procedure, nickel(II) chloride hexahydrate is dissolved in ethanol and added to a refluxing solution of triphenylphosphine in isopropanol. The mixture is refluxed for a short period and then cooled to allow the product to crystallize. pku.edu.cn Another method involves the reaction in glacial acetic acid, where a solution of triphenylphosphine in acetic acid is added to a suspension of nickel(II) chloride hexahydrate in a mixture of water and acetic acid, leading to the formation of a deep green crystalline mass. pku.edu.cnrsc.org The product is typically isolated by filtration and washed with a suitable solvent like cold ethanol or diethyl ether. pku.edu.cn
| Starting Material | Reagents | Solvent | Key Conditions | Product Isomer | Yield |
| Nickel(II) chloride hexahydrate | Triphenylphosphine | Ethanol/Isopropanol | Refluxing | Not specified | Not specified pku.edu.cn |
| Nickel(II) chloride hexahydrate | Triphenylphosphine | Glacial acetic acid/Water | Stirring at room temperature | Deep green | High yield pku.edu.cn |
| Nickel(II) chloride hexahydrate | Triphenylphosphine | Ethanol | Stirring at room temperature | Not specified | Not specified acs.org |
| Nickel(II) chloride hexahydrate | Triphenylphosphine | Glacial acetic acid | Heating and stirring, then cooling | Not specified | 57% rsc.org |
Acetylacetonate Complexes (e.g., Ni(acac)₂(H₂O)₂)
Nickel(II) acetylacetonate dihydrate, Ni(acac)₂(H₂O)₂, is a coordination complex formed by the reaction of a nickel(II) salt with acetylacetone (Hacac) in the presence of a base. nih.govchemkits.eu The hydrated form is a blue-green solid. chemkits.eu The synthesis typically starts from nickel(II) chloride hexahydrate. nih.gov
NiCl₂·6H₂O + 2 CH₃COCH₂COCH₃ + 2 NaOAc → Ni(CH₃COCHCOCH₃)₂(H₂O)₂ + 2 NaCl + 2 HOAc + 4 H₂O
A typical procedure involves dissolving nickel(II) chloride hexahydrate in water, followed by the addition of acetylacetone and a solution of sodium acetate. The blue-green precipitate of Ni(acac)₂(H₂O)₂ forms, which can then be isolated by filtration. nih.gov An alternative approach involves the reaction of nickel(III) oxyhydroxide (NiO(OH)), which can be prepared from nickel(II) chloride hexahydrate, with acetylacetone. In this method, acetylacetone acts as both a chelating and a reducing agent.
| Starting Material | Reagents | Solvent | Key Conditions | Product |
| Nickel(II) chloride hexahydrate | Acetylacetone, Sodium acetate | Water | Stirring at room temperature | Bis(aqua)bis(acetylacetonato)nickel(II) nih.gov |
| Nickel(II) nitrate | Acetylacetone, Base | Not specified | Not specified | Bis(aqua)bis(acetylacetonato)nickel(II) chemkits.eu |
| Nickel(III) oxyhydroxide (from NiCl₂·6H₂O) | Acetylacetone | Water | Stirring, exothermic reaction | Bis(aqua)bis(acetylacetonato)nickel(II) |
Dme Complexes (e.g., NiCl₂(dme))
The complex of nickel(II) chloride with 1,2-dimethoxyethane (dme), often denoted as NiCl₂(dme), is a useful source of nickel(II) for various catalytic applications. It is typically a yellow powder.
A reported synthesis of this complex involves a two-step process starting from nickel chloride. Initially, anhydrous nickel chloride is prepared in situ by refluxing nickel chloride with trimethylorthoformate in methanol. After removing the unreacted nickel chloride and most of the solvent, a green gel is obtained. This gel is then refluxed with 1,2-dimethoxyethane, which leads to the precipitation of the yellow NiCl₂(dme) complex. The product is air-stable but reacts with water.
| Starting Material | Reagents | Solvents | Key Conditions | Product |
| Nickel(II) chloride | Trimethylorthoformate, 1,2-Dimethoxyethane | Methanol, 1,2-Dimethoxyethane | Two-step reflux | Dichloro(1,2-dimethoxyethane)nickel(II) |
Formation of Supramolecular Assemblages
This compound is a valuable building block in the construction of supramolecular assemblies and coordination polymers. In these structures, the nickel(II) ion acts as a node, connecting organic ligands (linkers) to form one-, two-, or three-dimensional networks. mdpi.comnih.gov The final architecture of the assembly is directed by the coordination geometry of the nickel ion and the nature of the organic linkers, as well as by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com
The synthesis of these supramolecular structures often involves the self-assembly of this compound with a chosen organic ligand in a suitable solvent system. For instance, the reaction of NiCl₂·6H₂O with 4-dimethylaminopyridine and the disodium salt of isophthalic acid in water leads to the formation of a co-crystal hydrate, Ni(H₂O)₅(DMAP)·2H₂O, which features a layered assembly stabilized by various non-covalent interactions. mdpi.com
Another example is the formation of a one-dimensional cationic coordination polymer, {[Ni(4,4′-bpy)(H₂O)₄]²⁺}n, when nickel(II) chloride is reacted with 4,4′-bipyridine. In the resulting crystal structure, these polymeric chains are assembled into a three-dimensional network through hydrogen bonds with counter-ions and water molecules of crystallization. nih.gov
Structural Elucidation and Crystallographic Studies of Nickel Ii Chloride Hydrate
Crystal Structures of Hydrated Nickel(II) Chloride Phases
The hydration state of nickel(II) chloride significantly influences its crystal structure, leading to several distinct phases with unique atomic arrangements.
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is the most common hydrated form, appearing as green crystals. wikipedia.org X-ray single crystal method studies have determined that its crystal structure is monoclinic. jps.jpjps.jpsemanticscholar.org The structure is not a simple hexaaquanickel(II) complex; instead, it consists of discrete molecules of trans-[NiCl₂(H₂O)₄] where the central nickel ion is directly coordinated to two chloride ions and four water molecules. wikipedia.orgchemkits.eu The remaining two water molecules are not bonded to the nickel ion but exist as water of crystallization within the lattice, linking the trans-[NiCl₂(H₂O)₄] units together. wikipedia.orgchemkits.eu This arrangement is isostructural with cobalt(II) chloride hexahydrate. wikipedia.orgjps.jpjps.jp The hexahydrate form occurs naturally as the rare mineral nickelbischofite. wikipedia.orgchemkits.eu
Detailed crystallographic data for nickel(II) chloride hexahydrate have been established through these studies. jps.jpjps.jpsemanticscholar.org
Table 1: Crystallographic Data for Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Unit Cell Dimensions | a = 10.23 Åb = 7.05 Åc = 6.57 Å |
| Angle (β) | 122°10' |
Data sourced from Mizuno, J. (1961). jps.jpjps.jpsemanticscholar.org
Upon heating the hexahydrate form, other hydrated phases of nickel(II) chloride can be obtained. wikipedia.orgchemkits.eu
The dihydrate (NiCl₂·2H₂O) adopts a structure that is intermediate between the anhydrous salt and the hexahydrate. wikipedia.orgchemkits.eu Its structure consists of infinite polymeric chains of NiCl₂ units, where the chloride ions act as bridging ligands between nickel centers. wikipedia.orgchemkits.euiucr.org The remaining two coordination sites on the octahedral nickel centers, in a trans configuration, are occupied by water molecules. wikipedia.orgiucr.org These parallel chains are held together by a network of weak bi- and trifurcated hydrogen bonds. iucr.org
Table 2: Crystallographic Data for Nickel(II) Chloride Dihydrate (NiCl₂·2H₂O)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2/m |
| Unit Cell Dimensions | a = 6.9093 Åb = 6.8858 Åc = 8.8298 Å |
Data sourced from Morosin, B. (1966). iucr.org
A tetrahydrate (NiCl₂·4H₂O) is also known to exist. wikipedia.orgchemkits.eu In this phase, the nickel ion is octahedrally surrounded by four water molecules and two chloride ions, forming a neutral complex, Ni(H₂O)₄Cl₂. gla.ac.uk
Coordination Geometry of Nickel(II) in Hydrated Chloride Environments
The coordination geometry of the nickel(II) ion in its hydrated chloride compounds is predominantly octahedral. gla.ac.ukresearchgate.net The specific arrangement and nature of the ligands (chloride ions and water molecules) can vary depending on the degree of hydration.
Octahedral Geometry : This is the most stable and common coordination for Ni(II) in these hydrates. researchgate.net
In the hexahydrate , the Ni(II) center is coordinated to four water molecules and two chloride ions, resulting in a distorted octahedral complex, specifically [NiCl₂(H₂O)₄]. wikipedia.orgresearchgate.net
Similarly, the tetrahydrate features an octahedral Ni(II) center surrounded by four water molecules and two chloride ions. gla.ac.uk
In the dihydrate , the octahedral geometry is maintained, but the coordination sphere consists of two water molecules and four bridging chloride ions from the polymeric chains. iucr.org
Tetrahedral and Square Planar Geometries : While tetrahedral and square planar geometries are possible for Ni(II) complexes, they are less common in simple hydrated chloride environments. pearson.comluc.edu The formation of tetrahedral species can be promoted in certain non-aqueous solutions, for instance, by the addition of aluminum trichloride (B1173362) to a dimethylformamide solution of nickel(II) chloride at high temperatures. rsc.org Square planar complexes are typically formed with strong-field ligands or under specific pH conditions with certain macrocyclic ligands, rather than with simple aqua and chloro ligands. luc.edursc.org
Analysis of Hydrogen Bonding Networks and Intermolecular Water Molecule Interactions
Hydrogen bonding plays a critical role in stabilizing the crystal lattices of nickel(II) chloride hydrates, connecting the various components into a three-dimensional structure.
In the hexahydrate , the discrete [NiCl₂(H₂O)₄] units are linked to the two molecules of lattice water (water of crystallization). wikipedia.orgchemkits.eu These intermolecular water molecules form hydrogen bonds with the coordinated water molecules of neighboring complexes, creating a cohesive network. jps.jp
In the dihydrate , the strongly bonded polymeric chains of {NiCl₂}n are held together by what are described as weak bi- and trifurcated hydrogen bonds. iucr.org These bonds exist between the oxygen atoms of the coordinated water molecules and the chloride ions of adjacent chains. iucr.org
For the tetrahydrate , the charge density of the water molecules is influenced by their local environment and coordination. Water molecules can be coordinated to the nickel ion in either a tetrahedral ('lone-pair') or trigonal fashion, which in turn affects the polarization of their electron densities and their participation in the hydrogen bond network. gla.ac.uk
Crystallography of Basic Nickel Chloride Hydroxide (B78521) Hydrates
In addition to simple hydrates, more complex basic nickel chloride hydroxide hydrates can be formed. An example is the compound with the empirical formula Ni₃Cl₂.₁(OH)₃.₉·4H₂O . acs.orgnih.gov This phase is notable for being isostructural to a magnesium analogue, Mg₃Cl₂(OH)₄·4H₂O. acs.orgnih.gov
The crystal structure was determined from high-resolution X-ray powder diffraction data. acs.orgnih.gov The fundamental building block of this structure is an infinite triple chain of edge-linked, distorted NiO₆ octahedra. acs.orgnih.gov These chains are separated by interstitial one-dimensional zigzag chains composed of disordered chloride ions and water molecules. acs.orgnih.gov
Table 3: Crystallographic Data for Ni₃Cl₂.₁(OH)₃.₉·4H₂O
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Unit Cell Dimensions | a = 14.9575 Åb = 3.1413 Åc = 10.4818 Å |
| Angle (β) | 101.482° |
| Formula Units per Unit Cell (Z) | 2 |
Spectroscopic and Advanced Characterization Techniques for Nickel Ii Chloride Hydrate
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the structural details of nickel(II) chloride hydrate (B1144303). It allows for the characterization of bonds between the nickel cation and its ligands—namely water molecules and chloride ions—as well as the internal vibrations of the coordinated water itself. In the solid state, such as in nickel(II) chloride hexahydrate (NiCl₂·6H₂O), the structure consists of trans-[NiCl₂(H₂O)₄] units with two additional water molecules in the crystal lattice.
The low-frequency region of the vibrational spectrum is particularly informative for identifying the stretching and bending modes associated with the nickel ion's coordination sphere. The vibrations of the Ni-O and Ni-Cl bonds are found in the far-infrared and low-wavenumber Raman regions.
Studies of the single-crystal Raman and infrared spectra of NiCl₂·6H₂O have allowed for the identification and assignment of the metal-ligand stretching modes. The vibrations of the [Ni(H₂O)₄] moiety and the Ni-Cl bonds can be distinguished, providing direct evidence of the coordination environment. The Ni-O stretching vibrations typically appear at a higher frequency than the Ni-Cl stretches due to the stronger bond and lower mass of the oxygen atom compared to chlorine.
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ni-O Stretch | Raman / Far-IR | ~400 |
| Ni-Cl Stretch | Raman / Far-IR | ~220 |
| O-H Bending (Scissoring) | FTIR / Raman | 1609 - 1630 |
| O-H Stretching | FTIR / Raman | 3190 - 3425 |
The presence and nature of water molecules in this compound are readily confirmed by vibrational spectroscopy. The spectra are characterized by distinct bands corresponding to the internal vibrational modes of the coordinated water molecules.
O-H Stretching: Intense, broad absorption bands in the high-frequency region of the FTIR spectrum, typically between 3190 and 3425 cm⁻¹, are assigned to the symmetric and asymmetric valence vibrations of the O-H bonds in the coordinated water molecules. The broadness of these bands is indicative of extensive hydrogen bonding within the crystal lattice.
H-O-H Bending: A strong absorption band observed around 1609-1630 cm⁻¹ corresponds to the deformational scissoring vibration of the water molecules.
Librational Modes: In the low-frequency region (typically 400-800 cm⁻¹), bands corresponding to the librational modes of water (rocking, wagging, and twisting) can be observed. These modes are sensitive to the coordination environment and the strength of hydrogen bonding.
The analysis of these bands confirms the presence of water directly coordinated to the nickel ion and helps to understand the hydrogen-bonding network within the crystal structure.
Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in studying the electronic structure of nickel(II) complexes. For this compound, the UV-Vis spectrum is dominated by d-d electronic transitions, which are sensitive to the coordination geometry and ligand environment of the Ni²⁺ ion.
In an aqueous solution, nickel(II) chloride exists as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. This complex has an octahedral geometry, and the Ni²⁺ ion has a d⁸ electron configuration. According to ligand field theory, the electrostatic field of the six water ligands splits the five degenerate d-orbitals into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).
The electronic spectrum of [Ni(H₂O)₆]²⁺ displays characteristic weak absorption bands in the visible and near-infrared regions, which are due to spin-allowed transitions from the ³A₂g ground state to excited triplet states. quora.com
The three spin-allowed transitions are:
³A₂g → ³T₂g(F)
³A₂g → ³T₁g(F)
³A₂g → ³T₁g(P)
The absorption bands for the [Ni(H₂O)₆]²⁺ ion are typically observed around 720 nm and 395 nm. researchgate.net A third band occurs in the near-infrared region. The middle band in the visible spectrum often appears broad or split due to spin-orbit coupling, which mixes the ³T₁g(F) and ¹Eg states. researchgate.net
| Transition | Typical Absorption Maximum (λₘₐₓ) | Appearance |
|---|---|---|
| ³A₂g → ³T₁g(F) | ~700 - 722 nm | Visible (Red) |
| ³A₂g → ³T₁g(P) | ~395 - 405 nm | Visible (Violet) |
UV-Vis spectroscopy is highly effective for studying the speciation of nickel(II) in aqueous chloride solutions. While the [Ni(H₂O)₆]²⁺ ion is the dominant species in dilute, non-complexing media, the progressive substitution of water ligands by chloride ions occurs as the concentration of chloride increases. This leads to the formation of a series of chloro-aqua complexes:
[Ni(H₂O)₆]²⁺ + nCl⁻ ⇌ [NiClₙ(H₂O)₆₋ₙ]⁽²⁻ⁿ⁾⁺ + nH₂O
The formation of these species, such as NiCl⁺, NiCl₂(aq), and NiCl₃⁻, can be monitored by observing systematic changes in the UV-Vis spectrum. docbrown.info The substitution of water ligands by chloride, which is a weaker field ligand in the spectrochemical series, causes a shift in the d-d absorption bands to lower energies (longer wavelengths), a phenomenon known as a red-shift. researchgate.net For instance, with increasing NiCl₂ concentration, the absorption band around 393 nm can shift towards 405 nm, and the band near 720 nm can shift to 737 nm. researchgate.net
Both temperature and ligand (chloride) concentration significantly influence the electronic spectra of nickel(II) chloride solutions, reflecting changes in the equilibrium between different nickel species.
Effect of Ligand Concentration: As established, increasing the chloride concentration shifts the equilibria towards the formation of higher chloro-complexes (e.g., NiCl₂, NiCl₃⁻). This results in a progressive red-shift of the d-d absorption bands. docbrown.inforesearchgate.net
Effect of Temperature: Increasing the temperature also promotes the formation of nickel-chloride complexes. docbrown.info Spectroscopic studies at elevated temperatures show a systematic red-shift in the absorbance peaks. docbrown.info At sufficiently high temperatures and chloride concentrations, a significant change in coordination geometry from octahedral to tetrahedral can occur. scribd.com For example, the formation of the tetrahedral species [NiCl₃(H₂O)]⁻ is marked by the appearance of new, more intense absorption bands in the 600-800 nm region, as d-d transitions are more allowed in the non-centrosymmetric tetrahedral geometry. scribd.com
X-ray Diffraction (XRD) and Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy)
Advanced characterization techniques such as X-ray diffraction (XRD) and electron microscopy are indispensable for analyzing materials derived from this compound. These methods provide critical information on the crystal structure, phase composition, morphology, and elemental makeup of synthesized materials.
X-ray diffraction is a primary technique for determining the crystal structure and phase purity of materials. For nickel(II) chloride hydrates, XRD studies have elucidated the structures of its various hydrated forms. For instance, nickel(II) chloride dihydrate (NiCl₂·2H₂O) has a monoclinic crystal structure with the space group I2/m iucr.org. The hexahydrate form (NiCl₂·6H₂O) consists of discrete trans-[NiCl₂(H₂O)₄] molecules linked to two additional water molecules of crystallization wikipedia.org.
When this compound is used as a precursor in chemical synthesis, XRD is crucial for identifying the resulting products. In the synthesis of nickel nanoparticles (NiNPs), XRD patterns confirm the formation of pure, crystalline nickel ijtrd.comscribd.com. The diffraction peaks are typically indexed to the face-centered cubic (fcc) crystal structure of nickel, consistent with the Joint Committee on Powder Diffraction Standards (JCPDS) database file no. 04-0850 ijtrd.comscribd.com. The absence of other peaks in the XRD pattern indicates the high purity of the synthesized nickel nanoparticles ijtrd.com. The average crystallite size of these nanoparticles can also be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation ijtrd.comsid.ir.
Table 1: Representative XRD Data for Nickel Nanoparticles Synthesized from this compound
| 2θ Angle (degrees) | Miller Indices (hkl) | Crystal Plane | Structure |
|---|---|---|---|
| ~44.5° | (111) | Nickel | Face-Centered Cubic (fcc) |
| ~51.8° | (200) | Nickel | Face-Centered Cubic (fcc) |
Note: The exact 2θ values can vary slightly depending on the specific experimental setup and nanoparticle characteristics.
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the surface morphology and determining the size and shape of materials synthesized from this compound.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. It has been used to observe the grain sizes and morphology of nickel(II) chloride nanoparticles prepared by methods such as ball milling sid.iriau.ir. In the synthesis of cathode materials for thermal batteries, SEM images revealed that after thermal treatment, particles of anhydrous NiCl₂ recombined to form larger, coarse particles with a layered structure researchgate.net.
Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to analyze the internal structure, size, and shape of nanomaterials. Studies on nickel nanoparticles synthesized via the chemical reduction of nickel(II) chloride hexahydrate have used TEM to reveal distinct morphologies. Depending on the synthesis conditions, such as the molar ratio of the reducing agent, various shapes can be obtained, including star-like nanoparticles with average sizes of 70-90 nm and spherical particles with average sizes of 50-80 nm ijtrd.com. TEM analysis has also confirmed the formation of granular and globular nickel nanoparticles researchgate.net.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often integrated with SEM or TEM, is used for elemental analysis. It confirms the presence and relative abundance of elements in a sample. When characterizing materials synthesized from this compound, EDX analysis is used to verify the presence of nickel and chlorine. For instance, in the preparation of natural phosphate-supported nickel chloride catalysts, EDX analysis confirms the elemental composition of the fresh and recovered catalyst researchgate.net. Similarly, in studies of aged nickel-metal hydride batteries, EDX mapping is used to show the distribution of nickel and other elements within the electrode structures mdpi.com.
Thermal Analysis (Thermogravimetric Analysis-Differential Scanning Calorimetry, Differential Thermal Analysis)
Thermal analysis techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are used to study the physical and chemical changes that occur in this compound upon heating.
TGA measures the change in mass of a sample as a function of temperature, while DSC and DTA measure the heat flow associated with transitions. These methods are highly effective for studying the dehydration of this compound, which occurs in multiple steps.
Studies on nickel(II) chloride hexahydrate (NiCl₂·6H₂O) have shown a multi-stage decomposition process immt.res.inakjournals.com.
Step 1 & 2: The first two stages of dehydration, which can be overlapping, involve the loss of four water molecules to form the dihydrate (NiCl₂·2H₂O) akjournals.com. These steps typically occur in the temperature range of 80°C to 160°C researchgate.netresearchgate.net.
Step 3: The final step is the dehydration of the dihydrate to form anhydrous nickel chloride (NiCl₂) akjournals.com. This generally occurs at higher temperatures, often in the range of 210°C to 300°C researchgate.netresearchgate.net.
TGA and DTA curves reveal that anhydrous NiCl₂ is generally stable up to about 400°C in air immt.res.inakjournals.comscite.ai. Above this temperature, particularly in the presence of water vapor, decomposition involving the loss of chlorine can occur immt.res.inscite.ai. The specific temperatures and mass losses can be influenced by factors such as the heating rate and the surrounding atmosphere (e.g., static air vs. flowing nitrogen) immt.res.inakjournals.com.
Table 2: Typical Dehydration Steps for Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) from Thermal Analysis
| Temperature Range (approx.) | Process | Moles of H₂O Lost | Resulting Product |
|---|---|---|---|
| 80°C - 160°C | Dehydration (Steps 1 & 2) | 4 | NiCl₂·2H₂O |
Nickel(II) chloride is often used as a precursor to prepare supported nickel catalysts. The thermal pretreatment of this precursor, such as calcination and reduction at specific temperatures, significantly impacts the final properties of the catalyst, including metal particle size, dispersion, and catalytic activity.
For instance, in the preparation of carbon-supported nickel (Ni/C) catalysts, the reduction temperature applied to the nickel chloride precursor affects the resulting nickel particle size d-nb.info. One study found that reducing a NiCl₂-derived precursor at both lower and higher temperatures resulted in metallic catalysts with a similar average particle size (around 28-29 nm) d-nb.info. In another case involving Ni/SiO₂ catalysts prepared from a nickel complex, calcination pretreatment prior to reduction was found to be crucial for the complete decomposition of the precursor, leading to higher glucose conversion and selectivity to sorbitol researchgate.net. However, thermal treatment can also have negative effects; if a catalyst support is prepared using a chloride-containing precursor like LaCl₃ alongside the nickel precursor, residual chlorine can remain even after calcination at 600°C, potentially poisoning the final nickel catalyst nih.govmdpi.com.
Coordination Chemistry and Reaction Mechanisms of Nickel Ii Chloride Hydrate
Ligand Exchange Kinetics and Thermodynamics
Ligand substitution reactions on the [Ni(H₂O)₆]²⁺ complex are central to its chemistry. The rates and mechanisms of these reactions provide insight into the lability of the complex, a term that describes the ease with which its ligands can be replaced.
The most fundamental ligand exchange reaction is the exchange of coordinated water molecules with bulk solvent water molecules. This process is degenerate, meaning there is no net chemical change, but its rate is a crucial benchmark for the lability of the aqua ion.
[Ni(H₂O)₆]²⁺ + H₂O* → [Ni(H₂O)₅(H₂O*)]²⁺ + H₂O
Studies have shown that for the high-spin d⁸ Ni(II) ion, the water exchange process proceeds through a dissociative (D) or interchange dissociative (Id) mechanism. researchgate.net This pathway involves the formation of a transient, five-coordinate intermediate after one water molecule dissociates from the primary coordination sphere. ualberta.ca This intermediate is then rapidly attacked by a new water molecule from the solvent. The rate of this exchange is intermediate compared to other first-row transition metals, being slower than highly labile ions like Cu(II) but faster than inert ions like Cr(III). chegg.com
| Parameter | Value |
| Rate Constant (kex) at 25°C | 3.2 x 10⁴ s⁻¹ |
| Enthalpy of Activation (ΔH‡) | 57.7 kJ/mol |
| Entropy of Activation (ΔS‡) | +32 J/K·mol |
| Mechanism | Dissociative (Id) |
Data for the kinetic parameters of water exchange on [Ni(H₂O)₆]²⁺.
The aqua ligands in [Ni(H₂O)₆]²⁺ can be readily displaced by a wide variety of other ligands that form more stable bonds with the nickel(II) center. This substitution typically occurs in a stepwise fashion, with the formation of mixed aqua-ligand complexes as intermediates.
Ammonia (B1221849) and Amines: The addition of ammonia to an aqueous solution of nickel(II) chloride results in a characteristic color change from green to blue-violet. This is due to the stepwise replacement of water molecules by ammonia, ultimately forming the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺. nih.gov Computational studies show that the successive replacement of each water molecule by an ammonia ligand increases the complex's stabilization energy. nih.gov Bidentate amines like 1,2-diaminoethane (en) also readily replace water, forming highly stable chelate complexes such as [Ni(en)₃]²⁺. cost-nectar.eu
Cyanide: The cyanide ion (CN⁻) is a strong-field ligand that displaces all six water molecules. However, the reaction also involves a change in both coordination number and geometry. The final product is the square planar tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, which is thermodynamically very stable but kinetically labile. cost-nectar.eulibretexts.org
Phosphines and Thioethers: Organophosphines and thioethers are soft ligands that can also displace the hard aqua ligands to form stable nickel(II) complexes. The formation of various phosphine (B1218219) and thioether complexes from nickel(II) chloride hydrate (B1144303) is a common synthetic procedure, implying the displacement of the initial water ligands. nih.govscielo.org.mx For example, nickel(II) complexes with tetradentate N₂S₂ ligands containing thioether donors can be prepared from nickel salts in solution. scielo.org.mx
| Incoming Ligand (L) | Typical Product | Coordination Geometry | Observations |
| Ammonia (NH₃) | [Ni(NH₃)₆]²⁺ | Octahedral | Green to blue-violet color change |
| 1,2-Diaminoethane (en) | [Ni(en)₃]²⁺ | Octahedral | Chelate effect leads to high stability |
| Cyanide (CN⁻) | [Ni(CN)₄]²⁻ | Square Planar | Change in coordination number from 6 to 4 |
| Thioethers (R₂S) | [NiLₓ(H₂O)₆₋ₓ]²⁺ | Octahedral | Formation of stable complexes |
| Phosphines (R₃P) | [NiLₓ(H₂O)₆₋ₓ]²⁺ | Varies | Important in catalysis |
Examples of aqua ligand displacement reactions.
The kinetics and thermodynamics of ligand exchange are sensitive to several experimental conditions. samipubco.com
pH: The pH of the solution plays a critical role. In aqueous solutions, the [Ni(H₂O)₆]²⁺ ion can undergo hydrolysis to form species like [Ni(H₂O)₅(OH)]⁺, especially as the pH increases. cost-nectar.eu The formation of these hydroxo-species can alter the reaction pathway and rate. For instance, ligand substitution reactions involving ligands with basic sites, such as the amino group in glycine, are strongly pH-dependent as the metal ion competes with protons for the ligand. ijnc.ir At sufficiently high pH, insoluble nickel(II) hydroxide (B78521), Ni(OH)₂, will precipitate. cost-nectar.eu
Temperature: As with most chemical reactions, the rate of ligand exchange increases with temperature. Kinetic studies performed at different temperatures allow for the determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), which provide mechanistic insights. samipubco.com
Ligand Concentration: The extent of ligand substitution is dependent on the concentration of the incoming ligand. According to Le Châtelier's principle, increasing the concentration of the new ligand will shift the equilibrium towards the formation of the substituted complex. This is evident in the stepwise formation of ammine complexes, where the average number of coordinated ammonia molecules increases with the total ammonia concentration.
Lewis Acidity of Nickel(II) Chloride Hydrate in Organic Transformations
In addition to its role in coordination chemistry, this compound functions as a mild Lewis acid in organic synthesis. The nickel(II) center can accept electron density from Lewis basic sites on organic molecules, thereby activating them towards further reaction.
A notable application is the regioselective isomerization of dienols. uky.edu In this capacity, the Ni(II) ion coordinates to the hydroxyl group of the dienol, facilitating a rearrangement to a thermodynamically more stable isomer. This catalytic activity is driven by the relief of steric strain and the formation of a more substituted product. uky.edu
Furthermore, nickel(II) salts are used in combination with stronger Lewis acids, such as AlMe₃, in cooperative catalytic systems. samipubco.com In these reactions, the Lewis acid often interacts with a heteroatom on the substrate, enhancing its reactivity, while the nickel center engages in the bond-breaking and bond-forming steps of the catalytic cycle. rsc.org This dual-catalysis approach enables challenging transformations like C-H and C-C bond activations under milder conditions. samipubco.comrsc.org
Redox Chemistry Involving Nickel(II) Species and their Ligand Systems
While the +2 oxidation state is the most common for nickel, the accessibility of Ni(I), Ni(III), and even Ni(IV) states is crucial for its catalytic activity. The redox potential of a nickel complex is highly dependent on the nature of the coordinating ligands.
Metal-Centered Redox: The reduction of Ni(II) to Ni(I) is a key step in many cross-coupling reactions. The potential for the Ni(II)/Ni(I) couple is strongly influenced by the donor atoms of the ligands. For example, coordination by N₂S₂ ligands can make the reduction potential less negative compared to coordination by N₆ ligands, facilitating the formation of the active Ni(I) species. scielo.org.mx Conversely, the oxidation of Ni(II) to Ni(III) is also a viable process, with stable organometallic Ni(III) and Ni(IV) complexes having been characterized. rsc.org The redox potentials for both Ni(II)/Ni(I) and Ni(III)/Ni(II) couples can be tuned over a wide range by modifying the electronic properties of the ligands. nih.gov
Ligand-Centered Redox: In some systems, redox chemistry can occur on the ligand itself, with the nickel ion remaining in the +2 oxidation state. This "ligand non-innocence" is a critical concept in modern coordination chemistry. For instance, a neutral Ni(II) complex with a redox-active β-diketiminate ligand can be oxidized by one electron. nih.gov Spectroscopic and computational data show that the electron is removed from one of the ligands, not the metal, resulting in a formal [Niᴵᴵ(L⁻)(L•)]⁺ species, where one ligand is a radical. nih.gov This allows the complex to participate in redox reactions without changing the formal oxidation state of the metal center, providing alternative mechanistic pathways for catalysis.
| Complex/System | Redox Couple | Potential (V vs. Fc/Fc⁺) | Solvent | Notes |
| (tBuXantphos)Ni(o-Tol) | Ni(I) → Ni(0) | -2.70 | THF | Electron-rich phosphine ligand |
| [PhB–(CH₂PiPr₂)₃]Ni(PMe₃) | Ni(I) → Ni(0) | -1.95 | THF | Borate-containing ligand |
| [Ni(pdto)(CH₃CN)₂]²⁺ | Ni(II) → Ni(I) | -0.964 | Acetonitrile | N₂S₂ ligand |
| (PyNMe₃)Ni(cycl) | Ni(II) → Ni(III) | -0.63 | Acetonitrile | Tetradentate N-donor ligand |
| (PyNMe₃)Ni(cycl)⁺ | Ni(III) → Ni(IV) | +0.65 | Acetonitrile | Tetradentate N-donor ligand |
Representative redox potentials for various nickel complexes. Note that potentials are highly dependent on the specific ligand, solvent, and reference electrode used. scielo.org.mxrsc.orgthieme-connect.com
Catalytic Applications in Chemical Synthesis
Applications in Organic Synthesis
Nickel(II) chloride and its hydrated forms are valuable reagents in organic synthesis, facilitating a range of reactions from isomerizations to complex cross-coupling reactions. wikipedia.orgchemkits.eu
As a mild Lewis acid, nickel(II) chloride can be employed for the regioselective isomerization of dienols. wikipedia.org This catalytic activity allows for the controlled rearrangement of double bonds within the dienol structure, leading to specific isomers that may be crucial intermediates in multi-step syntheses.
Nickel(II) chloride hydrate (B1144303) serves as a catalyst or precatalyst in several important carbon-carbon bond-forming reactions.
Aldehyde and Vinylic Iodide Coupling: In combination with chromium(II) chloride (CrCl₂), nickel(II) chloride facilitates the coupling of aldehydes and vinylic iodides to produce allylic alcohols. wikipedia.org
Homo-coupling Reactions: This reagent also promotes the homo-coupling of aryl or vinyl halides (RX), leading to the formation of symmetrical biaryl or bivinyl compounds (R-R). wikipedia.orgnih.gov The reaction can be carried out by converting NiCl₂(PPh₃)₂ to Ni⁰(PPh₃)₃ using zinc powder. nih.gov
Suzuki-Miyaura Cross-Coupling: Nickel(II) chloride hexahydrate is an economical catalyst for Suzuki-Miyaura cross-coupling reactions, which form biaryl compounds from aryl boronic acids and aryl halides. tcichemicals.com This reaction is applicable to a range of substrates, including heteroaryl compounds, and can be performed on a gram scale. tcichemicals.com The choice of ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or 1,3-bis(dicyclohexylphosphino)propane (B25926) (DCPP), is often crucial for the success of the coupling. tcichemicals.com The development of nickel catalysts for this reaction is an area of active research, aiming to replace more expensive palladium catalysts. nih.govnih.gov
Nickel(II) chloride, often in combination with a reducing agent, is a key component in various selective reduction reactions.
Alkenes to Alkanes: In the presence of lithium aluminum hydride (LiAlH₄), nickel(II) chloride can be used for the selective reduction of alkenes to alkanes. wikipedia.orgguidechem.com
Aldehydes: A system utilizing an air-stable nickel precatalyst, dimethyl dicarbonate (B1257347) (DMDC) as an activator, and diphenylsilane (B1312307) as a reductant allows for the direct conversion of carboxylic acids to aldehydes in good yields without over-reduction to alcohols. organic-chemistry.org
Nitro Aromatic Compounds: Nickel(II) chloride is a precursor to finely divided nickel (by reduction with zinc) which can be used for the reduction of nitro aromatic compounds. wikipedia.org Additionally, a heterogeneous catalyst of nickel chloride supported on natural phosphate (B84403) (NiCl₂/NP) in the presence of sodium borohydride (B1222165) effectively reduces aromatic nitro compounds. researchgate.netmedjchem.com
Organic Halides: In conjunction with lithium aluminum hydride, nickel(II) chloride can serve as a reducing agent for organic halides. guidechem.comfishersci.ca
Nickel(II) chloride is an efficient and useful catalyst for the chemo-selective thioacetalization of aldehydes. This reaction, which protects the aldehyde functional group as a dithioacetal, proceeds in the presence of a catalytic amount of NiCl₂. The process is highly chemoselective, meaning it preferentially protects aldehydes over ketones. Anhydrous nickel(II) chloride is generally more effective, though the hexahydrate can also be used with longer reaction times.
Nickel(II) chloride hydrate demonstrates catalytic activity in various cleavage reactions, which are essential for deprotection strategies in organic synthesis.
N-O Bond Cleavage: In combination with reducing agents like lithium aluminum hydride, nickel(II) chloride can facilitate the cleavage of N-O bonds. guidechem.comfishersci.ca
Epoxide Opening: The NiCl₂/LiAlH₄ system is also capable of opening epoxide rings. guidechem.comfishersci.ca
Tetrahydropyranyl and tert-Butyldimethylsilyl Ether Cleavage: A combination of a catalytic amount of nickel(II) chloride hexahydrate and 1,2-ethanedithiol (B43112) can effectively deprotect tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBS) ethers to yield the corresponding hydroxyl compounds. guidechem.comresearchgate.net
Nickel(II) chloride acts as a catalyst in the synthesis of certain organophosphorus compounds.
Dialkyl Arylphosphonates: It catalyzes the reaction between phosphites and aryl iodides to form dialkyl arylphosphonates. wikipedia.org For this application, the dimethoxyethane complex of nickel(II) chloride (NiCl₂-dme) is often used due to its enhanced solubility compared to the hexahydrate. wikipedia.org
Hydrogenation and Dehydrogenation Catalysis
This compound is a key precursor in the preparation of nickel boride catalysts, which are widely used for hydrogenation reactions in organic synthesis. wikipedia.orgorganic-chemistry.org The most common forms, P-1 and P-2 nickel boride, were first described by H.C. Brown and are typically prepared by the reduction of a nickel salt with sodium borohydride (NaBH₄). wikipedia.orgmdma.ch The designations P-1 and P-2 originate from Purdue University, where the initial work was conducted. stackexchange.comechemi.com
The P-1 nickel boride catalyst is prepared by reacting an aqueous solution of a nickel(II) salt, such as nickel(II) chloride, with sodium borohydride. mdma.ch This produces a fine, black, granular precipitate that is a highly active catalyst for the hydrogenation of a wide variety of unsaturated compounds at atmospheric pressure. mdma.ch The P-1 catalyst has been shown to be more active than Raney nickel for many alkene hydrogenations and has the advantages of being non-pyrophoric and easily prepared in situ. mdma.ch
The P-2 nickel boride catalyst is prepared in a similar manner, but the reduction is carried out in ethanol (B145695). wikipedia.org This results in a nearly colloidal black suspension that exhibits greater sensitivity to the structure of the substrate, allowing for more selective hydrogenations. mdma.ch The choice of solvent (water for P-1 and ethanol for P-2) plays a crucial role in determining the physical and catalytic properties of the resulting nickel boride. mdma.ch
The reaction to form nickel boride from nickel(II) chloride and sodium borohydride can be represented by the following equation:
4 NaBH₄ + 2 NiCl₂ + 9 H₂O → Ni₂B + 3 H₃BO₃ + 4 NaCl + 12.5 H₂ diva-portal.org
These nickel boride catalysts are effective for the reduction of various functional groups, including nitroarenes, aliphatic nitro compounds, and organic azides. organic-chemistry.org
Table 2: Comparison of P-1 and P-2 Nickel Boride Catalysts
| Catalyst | Preparation Solvent | Form | Key Characteristics | Typical Applications | Reference |
| P-1 Nickel Boride | Water | Black, granular precipitate | Highly active, non-pyrophoric, more active than Raney nickel for many alkene hydrogenations | General hydrogenation of alkenes and other unsaturated compounds | mdma.ch |
| P-2 Nickel Boride | Ethanol | Nearly colloidal black suspension | More selective, sensitive to substrate structure | Selective hydrogenations, such as the conversion of alkynes to cis-alkenes | wikipedia.orgmdma.ch |
This compound can also be used to prepare finely divided nickel catalysts for hydrogenation. These catalysts are typically generated in situ by the reduction of a nickel salt. For instance, the reduction of nickel(II) chloride with zinc powder produces a highly active form of nickel for the reduction of aldehydes, alkenes, and nitro aromatic compounds.
A common method for preparing highly reactive, pyrophoric nickel is through the thermal decomposition of nickel oxalate (B1200264) dihydrate, which can be synthesized from a soluble nickel salt like nickel(II) chloride. youtube.com Another approach involves the reduction of nickel salts using reducing agents like hydrazine (B178648) in the presence of a support material. wjarr.com The resulting finely divided nickel particles possess a large surface area, which is crucial for their catalytic activity in heterogeneous hydrogenation reactions. libretexts.org These catalysts work by adsorbing both hydrogen gas and the unsaturated substrate onto the metal surface, facilitating the transfer of hydrogen atoms to the multiple bonds. libretexts.org
Nickel(II) chloride is an important component in composites designed for hydrogen generation from water. mdpi.com In these systems, nickel(II) chloride is reduced in situ by a more electropositive metal, such as zinc or magnesium, to form nickel nanoparticles. mdpi.com These nanoparticles then act as the catalyst for the hydrolysis of water to produce hydrogen gas.
A study on a zinc-water system demonstrated that the addition of nickel chloride significantly enhances the rate of hydrogen production. mdpi.com The proposed mechanism involves the in situ formation of nickel nanoparticles which then facilitate the cleavage of O-H bonds in water. The chloride ions are also thought to play a crucial role by cleaning the surface of the reducing metal (e.g., zinc), thereby preventing passivation and allowing the reaction to proceed to completion. mdpi.com This approach offers a promising method for the chemical storage and generation of hydrogen for various applications.
Advanced Materials Science Applications of Nickel Ii Chloride Hydrate
Precursor for Thin Film Deposition (e.g., Nickel Oxide Films for Solar Cells)
Nickel(II) chloride hydrate (B1144303) is extensively utilized as a precursor for the deposition of nickel oxide (NiO) thin films, which are integral components in various optoelectronic devices, particularly solar cells. researchgate.netresearchgate.net These films can be fabricated through cost-effective and scalable techniques such as spray pyrolysis, where an aqueous solution of hydrated nickel chloride is sprayed onto a heated substrate. researchgate.netresearchgate.net The thermal decomposition of the precursor at elevated temperatures results in the formation of a uniform NiO thin film.
The properties of the resulting nickel oxide films are highly dependent on the deposition parameters, including the concentration of the nickel chloride solution and the substrate temperature. Research has demonstrated that adjusting these parameters allows for the tuning of the film's structural, optical, and electrical characteristics to meet the specific requirements of solar cell applications. researchgate.net For instance, the crystallinity and grain size of the NiO films, which influence their charge transport properties, can be controlled through the deposition conditions. researchgate.net
| Deposition Technique | Precursor | Application | Key Findings |
|---|---|---|---|
| Spray Pyrolysis | Hydrated Nickel Chloride | Nickel Oxide (NiO) Thin Films for Solar Cells | Allows for the creation of crystalline, nanostructured NiO films with tunable properties based on deposition parameters. researchgate.net |
| Chemical Vapor Deposition (CVD) | Novel Nickel Dialkylaminoalkoxide (synthesized from anhydrous nickel(II) chloride) | p-type Nickel Oxide (NiO) Thin Films | Produces conformal and uniform films, with crystallinity increasing with thickness. rsc.org |
Integration in Electrochemical Systems
Battery Material Development (e.g., Sodium Nickel Chloride Batteries, Nickel-based Batteries)
2NaCl + Ni ⇌ NiCl₂ + 2Na mdpi.com
The operational temperature of these batteries is typically between 270°C and 350°C to maintain the molten state of the sodium and the sodium tetrachloroaluminate (NaAlCl₄) secondary electrolyte. ease-storage.eu
Furthermore, nickel(II) chloride hydrate serves as a precursor in the synthesis of nickel hydroxide (B78521) (Ni(OH)₂), the active material in the positive electrode of nickel-metal hydride (Ni-MH) batteries. godsontechnology.comimim.pl Ni-MH batteries are a mature and reliable rechargeable battery technology widely used in hybrid electric vehicles and consumer electronics. godsontechnology.comwikipedia.org The nickel hydroxide is typically produced through precipitation from a nickel salt solution, such as nickel chloride. The electrochemical reaction at the positive electrode involves the reversible oxidation and reduction of nickel hydroxide:
Ni(OH)₂ + OH⁻ ⇌ NiO(OH) + H₂O + e⁻ ease-storage.eu
| Battery Type | Role of Nickel Chloride | Key Characteristics |
|---|---|---|
| Sodium-Nickel Chloride (ZEBRA) | Active cathode material (NiCl₂) | High-temperature operation, high energy density, long cycle life. mdpi.comease-storage.eu |
| Nickel-Metal Hydride (Ni-MH) | Precursor for the synthesis of the active cathode material (Nickel Hydroxide) | Rechargeable, used in hybrid vehicles and consumer electronics. godsontechnology.comwikipedia.org |
Supercapacitor Electrode Material Fabrication
This compound is a key starting material for the synthesis of advanced electrode materials for supercapacitors. Supercapacitors, also known as ultracapacitors, are energy storage devices that offer high power density and long cycle life. researchgate.net Nickel-based materials, such as nickel oxides and hydroxides, are promising for supercapacitor electrodes due to their high theoretical specific capacitance.
One approach involves the use of this compound in the synthesis of nickel cobaltite (B72492) (NiCo₂O₄)/polyaniline (PANI) nanocomposites. bonfring.org These composite materials leverage the high capacitance of the nickel cobaltite and the high conductivity of the polyaniline to achieve superior electrochemical performance. bonfring.org Another strategy is the fabrication of nickel hydroxide-based electrodes. For instance, nickel hydroxide carbonate nanobelts grown on reduced graphene oxide have demonstrated high specific capacitance and excellent rate capability, making them suitable for high-performance supercapacitors. researchgate.net The synthesis of these materials often involves hydrothermal or sol-gel methods where this compound is a primary reactant. researchgate.netbonfring.org
Furthermore, nickel-based metal-organic frameworks (MOFs), synthesized using nickel(II) chloride, are being explored as precursor materials for supercapacitor electrodes. mdpi.com The controlled thermal decomposition of these MOFs can yield porous nickel oxide nanostructures with high surface areas, which are beneficial for enhancing the capacitive performance. mdpi.com
| Electrode Material | Synthesis Method | Precursor | Performance Highlight |
|---|---|---|---|
| Nickel Cobaltite/Polyaniline Nanocomposites | Sol-gel | Nickel(II) chloride hexahydrate | High specific capacitance. bonfring.org |
| Nickel Hydroxide Carbonate/Reduced Graphene Oxide | Hydrothermal | Not explicitly stated, but typical for nickel hydroxide synthesis. | Maximum specific capacitance of 1662.4 F/g. researchgate.net |
| Nickel-based Nano Metal-Organic Frameworks | Hydrothermal | Nickel(II) chloride hexahydrate | Superior electrode material for supercapacitors. mdpi.com |
Electrochemical Analysis Methods (e.g., Ion-Transfer Techniques)
Solutions of nickel(II) chloride are frequently employed in the electrochemical analysis of nickel(II) ions. researchgate.netsemanticscholar.org Techniques such as cyclic voltammetry are used to study the redox behavior of the Ni(II)/Ni(III) couple in various electrolytes. researchgate.netsemanticscholar.org These studies are crucial for understanding the fundamental electrochemical properties of nickel, which is essential for the development of batteries, sensors, and catalysts.
The electrochemical deposition of nickel from chloride baths is another area of significant research. icrc.ac.ir The kinetics of this process can be investigated using techniques like chronoamperometry and cyclic voltammetry to understand the mechanism of nickel ion reduction and deposition. icrc.ac.ir These studies are important for optimizing electroplating processes and for the fabrication of nickel-based coatings and nanostructures. The presence of additives in the nickel chloride solution can influence the morphology and properties of the deposited nickel. icrc.ac.ir
Development of Semiconducting Metal-Containing Polymers
Nickel(II) chloride has been utilized in the synthesis of semiconducting metal-containing polymers, such as polypyrrole (PPy). mdpi.com Polypyrrole is an intrinsically conducting polymer that has garnered significant attention due to its good environmental stability, facile synthesis, and relatively high conductivity. scirp.org The incorporation of metal particles, like nickel, into the polypyrrole matrix can create hybrid materials with enhanced electrical and magnetic properties. mdpi.com
The synthesis of these composite materials can be achieved through the in-situ chemical polymerization of pyrrole (B145914) in the presence of nickel particles. mdpi.com An oxidizing agent, such as ammonium (B1175870) peroxydisulfate, is used to initiate the polymerization. mdpi.com During this process, the polypyrrole grows on the surface of the nickel particles, leading to a composite material where the nickel is encapsulated within the polymer matrix. mdpi.com These hybrid materials have potential applications in areas such as electromagnetic shielding, sensors, and catalysis.
Synthesis of Metal-Organic Frameworks (MOFs)
This compound is a widely used metal precursor in the synthesis of nickel-based Metal-Organic Frameworks (MOFs). mdpi.commdpi.com MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net They have attracted immense interest due to their high surface areas, tunable pore sizes, and diverse functionalities, making them promising for applications in gas storage and separation, catalysis, and energy storage. researchgate.netrsc.org
The synthesis of nickel-based MOFs often involves solvothermal or hydrothermal methods, where nickel(II) chloride hexahydrate is reacted with an organic linker in a suitable solvent at elevated temperatures. mdpi.commdpi.com For example, a flexible and wavy layered nickel-based MOF has been synthesized using 3,3′,5,5′-tetramethyl-4,4′-bipyrazole as the organic linker and nickel(II) chloride hexahydrate as the metal source. mdpi.com Another example is the synthesis of nano NiMOFs using H₂bdt (1,4-bis(1H-tetrazol-5-yl)benzene) as the ligand and nickel(II) chloride as the metal salt. mdpi.com The resulting MOFs can exhibit interesting properties for applications in energy storage, such as in batteries and supercapacitors. mdpi.commdpi.com The choice of the organic linker and the reaction conditions allows for the rational design and synthesis of nickel-based MOFs with desired structures and properties.
Application in Conductive Polymer Composites for Flexible Electronics and Sensors
The integration of this compound into conductive polymer composites represents a significant stride in the development of advanced materials for flexible electronics and sensors. This hydrated inorganic salt plays a crucial role as a doping agent, enhancing the electrical properties of polymer matrices and enabling their application in sophisticated technological devices.
Role as a Doping Agent
In the realm of conductive polymers, doping is a fundamental process to increase the material's electrical conductivity. This compound serves as an effective dopant for polymer composites, such as those based on polyurethane (PU) and polyaniline (PANI). The introduction of NiCl₂ into the PU/PANI matrix significantly enhances the conductivity of the resulting nanocomposite films. This enhancement is critical for their use in flexible electronic circuits and sensitive sensor applications.
Research has demonstrated that the method of incorporating the dopant has a substantial impact on the final electrical properties of the composite. For instance, a "one-shot" synthesis process has been shown to yield better conductivity results compared to the impregnation method. In this process, the this compound is introduced during the polymerization of the conductive polymer, leading to a more uniform distribution of the dopant and a more efficient charge transport network within the polymer matrix.
Enhancement of Electrical Conductivity
The primary function of this compound in these composites is to increase the number of charge carriers and facilitate their movement through the polymer structure. Studies have systematically investigated the effect of varying the concentration of NiCl₂ on the electrical conductivity of polyurethane/polyaniline composites. The results consistently show a direct correlation between the dopant concentration and the conductivity of the material.
For example, in flexible conductive nanocomposites of PU/PANI, doping with inorganic NiCl₂ has been a key strategy to overcome the inherently low conductivity of the undoped polymer blends. The presence of NiCl₂ facilitates the formation of a more ordered polymer structure, which in turn improves the charge mobility along the polymer chains and between adjacent chains.
Research Findings on Composite Performance
Detailed investigations into flexible conductive nanocomposites have yielded valuable data on the performance of materials doped with this compound. These studies often involve the preparation of composites with varying mass percentages of the conductive polymer and the dopant, followed by a thorough characterization of their electrical properties.
The following table summarizes the findings from a study on polyurethane/polyaniline composites doped with Nickel(II) chloride, illustrating the significant increase in conductivity achieved through doping.
| Composite Composition | Doping Method | Conductivity (S/cm) |
| PU + PANI (2%) | Undoped | Low |
| PU + PANI (2%) | Doped with NiCl₂ (Impregnation) | Moderately Increased |
| PU + PANI (2%) | Doped with NiCl₂ (One-Shot) | Significantly Increased springerprofessional.de |
| PU + PANI (3%) | Doped with NiCl₂ (One-Shot) | Higher than 2% doped |
| PU + PANI (4%) | Doped with NiCl₂ (One-Shot) | Highest among tested |
This table is interactive. Users can sort and filter the data to compare the different compositions and doping methods.
The data clearly indicates that the "one-shot" synthesis method is more effective in enhancing the conductivity of the PU/PANI nanocomposites when doped with NiCl₂ springerprofessional.de. Furthermore, increasing the mass percentage of the conductive PANI component in the composite leads to a corresponding increase in conductivity, with the 4% PANI composite exhibiting the highest electrical performance.
These findings underscore the potential of this compound as a critical component in the formulation of high-performance conductive polymer composites for the next generation of flexible electronics and sensors.
Computational and Theoretical Studies of Nickel Ii Chloride Hydrate Systems
Ab Initio Investigations of Nickel(II) Complexes with Various Ligands (e.g., Water, Chloride, Hydroxide (B78521), Ammonia)
Ab initio calculations, which are based on first principles of quantum mechanics, have been employed to study the geometries, energies, and vibrational frequencies of nickel(II) complexes with ligands such as water, chloride, hydroxide, and ammonia (B1221849). smu.casmu.ca These studies are crucial for understanding the fundamental interactions in systems like supercritical water-cooled reactors, where experimental investigation is difficult. smu.casmu.ca
A series of ab initio calculations for nickel(II) complexes with hydroxide, ammonia, water, and chloride have been performed at the Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and density functional theory (B3LYP) levels using 6-31+G* basis sets. smu.casmu.ca These calculations have provided a thorough examination of the geometries, energies, and vibrational frequencies for various coordination species, up to and including hexacoordinate complexes. smu.casmu.ca The results from these computational studies are often compared with available experimental data to validate the theoretical models. smu.ca
The hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺, is a well-characterized species and serves as a fundamental model for these theoretical investigations. libretexts.org The interaction of Ni²⁺ with other ligands is often studied in the context of ligand substitution reactions on this hydrated complex. For instance, the addition of ammonia to an aqueous solution of a nickel(II) salt leads to the precipitation of nickel(II) hydroxide, which then redissolves in excess ammonia to form the hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺. libretexts.org Similarly, the interaction with hydroxide ions leads to the formation of nickel(II) hydroxide, Ni(OH)₂. libretexts.org
Table 1: Comparison of Computational Methods for Ni(II) Complex Studies
| Computational Method | Key Features | Application to Ni(II) Complexes |
|---|---|---|
| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Used to calculate geometries and energies of Ni(II) complexes with various ligands. smu.casmu.ca |
| Møller–Plesset (MP2) | Incorporates electron correlation effects beyond the HF approximation, leading to more accurate energy calculations. | Employed for more precise energy and geometry optimizations of Ni(II) complexes. smu.casmu.ca |
Molecular Dynamics Simulations for Hydration Structure and Water Exchange Reactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and ions in solution. researchgate.netresearchgate.net For nickel(II) chloride hydrate (B1144303), MD simulations provide detailed insights into the structure of the hydration shells surrounding the Ni²⁺ ion and the kinetics of water exchange reactions. researchgate.net
Classical MD, classical Monte Carlo (MC), and combined quantum mechanical/molecular mechanical (QM/MM) MD simulations have been used to investigate the hydration structure of the Ni²⁺ ion. researchgate.net These simulations have shown that the Ni²⁺ ion is typically coordinated by six water molecules in an octahedral arrangement in its first hydration shell. researchgate.netnih.gov The Ni-O distance for this first hydration shell has been reported to be in the range of 2.14–2.25 Å. researchgate.net Some studies have also investigated the second hydration shell, with the number of water molecules in this shell calculated to be approximately 12.9. researchgate.net
Water exchange reactions, where a water molecule from the first hydration shell is replaced by one from the bulk solvent, have also been studied using MD simulations. researchgate.net These simulations have revealed that the water exchange process for the hexaaquanickel(II) ion proceeds through a dissociative mechanism, involving a five-coordinate intermediate with a lifetime of about 2.5 picoseconds. researchgate.net
Table 2: Structural Parameters of Hydrated Ni(II) Ion from Different Simulation Methods
| Simulation Method | Coordination Number | Ni-O Distance (Å) |
|---|---|---|
| Classical MD | 6 | 2.25 |
| Classical MC | 6 | 2.21 |
Density Functional Theory (DFT) for Structural and Electronic Property Predictions
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ju.edu.etju.edu.et It has been successfully applied to predict the structural and electronic properties of nickel-containing materials. ju.edu.etnih.gov DFT calculations can provide valuable information about bond lengths, bond angles, electronic configurations, and magnetic properties of nickel(II) chloride hydrate and related complexes. acs.orgsciepub.com
DFT studies on small nickel clusters have been performed to understand their stable geometries and atomization energies. nih.gov For larger systems, DFT can be used to model the electronic structure of Ni(II) complexes with various ligands, providing insights into the nature of the metal-ligand bonding. sciepub.com For example, the distribution and energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to understand the electronic transitions and reactivity of the complex. sciepub.com
In the context of this compound, DFT can be used to optimize the geometry of the hydrated complex and to predict its electronic properties. ju.edu.et These calculations can complement experimental data and provide a deeper understanding of the structure-property relationships in these systems.
Table 3: Example of DFT Calculated Properties for a Ni(II) Complex
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.879 eV |
| LUMO Energy | -5.289 eV |
Note: The values in this table are for a specific {Bis(2R)-2-hydroxy-3-(iminomethyl)cyclohexaol}benzene Nickel(II) complex and are presented for illustrative purposes. sciepub.com
Thermodynamic Modeling of Aqueous Nickel(II) Chloride Complexes in Diverse Conditions
Thermodynamic modeling is essential for understanding the speciation and behavior of nickel(II) chloride in aqueous solutions under various conditions of temperature, pressure, and concentration. nih.govresearchgate.net These models are crucial for applications in fields such as hydrometallurgy and geochemistry. nih.govnih.gov
Spectroscopic techniques like X-ray absorption spectroscopy (XAS) and UV-Vis spectroscopy, coupled with thermodynamic modeling, have been used to investigate the structure and speciation of aqueous Ni(II)-chloride complexes. nih.govnih.gov Studies have shown that in concentrated NiCl₂ solutions, the dominant species is the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. nih.govnih.gov However, at high salinity, there is evidence for the formation of small amounts of the monochloronickel(II) complex, NiCl⁺, and in solutions with a high chloride-to-nickel ratio, the dichloronickel(II) complex, [NiCl₂]⁰, may also be present. nih.govnih.gov
The formation constants for these nickel chloride complexes have been determined at elevated temperatures and pressures. researchgate.net It has been observed that increasing temperature and/or chloride concentration leads to a shift in the coordination of Ni(II) from octahedral to tetrahedral geometries. researchgate.net For instance, at temperatures above 200 °C, tetrahedral species become significant. researchgate.net The highest order chloro-complex observed under hydrothermal conditions is the distorted tetrahedral complex [NiCl₃(H₂O)]⁻. researchgate.net
Table 4: Predominant Nickel(II) Chloride Species under Different Conditions
| Conditions | Predominant Species | Coordination Geometry |
|---|---|---|
| Dilute aqueous solution, room temperature | [Ni(H₂O)₆]²⁺ | Octahedral |
| High NiCl₂ concentration, room temperature | [Ni(H₂O)₆]²⁺, small amount of NiCl⁺ | Octahedral |
Environmental Chemical Transformations and Speciation of Nickel Ii Chloride Hydrate
Speciation of Nickel(II) in Aqueous Systems under Varying Conditions
The speciation of nickel(II) in aqueous systems, which refers to the distribution of a chemical element among its various chemical forms, is highly dependent on factors such as pH, redox potential, and the presence of other ions and complexing agents.
In aqueous solutions, the Ni²⁺ ion exists as the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which imparts a characteristic green color to the solution libretexts.orgdocbrown.info. The stability and transformation of this hydrated ion are primarily influenced by the pH of the water. As the pH increases, the hexaaquanickel(II) ion undergoes hydrolysis, leading to the formation of various hydroxo complexes.
The speciation of Ni(II) as a function of pH can be summarized as follows:
Acidic to Near-Neutral pH (pH < 8): The dominant species is the free hydrated Ni²⁺ ion, [Ni(H₂O)₆]²⁺ researchgate.netresearchgate.net.
Alkaline pH (pH > 8): As the pH becomes more alkaline, deprotonation of the coordinated water molecules occurs, leading to the formation of soluble mono- and di-hydroxo species such as [Ni(H₂O)₅(OH)]⁺ and the neutral species [Ni(H₂O)₄(OH)₂]⁰ researchgate.netresearchgate.net.
Higher pH (pH > 9.5): With a further increase in pH, precipitation of solid nickel(II) hydroxide (B78521), Ni(OH)₂, occurs docbrown.inforesearchgate.net. The solubility product for Ni(OH)₂ is such that it begins to precipitate at a pH of approximately 8.15 in a solution with a Ni²⁺ concentration of 10⁻³ M researchgate.net.
Electrode potential-pH diagrams, also known as Pourbaix diagrams, provide a visual representation of the thermodynamically stable species of an element in an aqueous electrochemical system acs.org. For the nickel-water system, these diagrams illustrate the predominance of Ni²⁺ ions in acidic conditions, the formation of Ni(OH)₂ in alkaline conditions, and the stability of solid nickel metal under reducing conditions acs.org.
| pH Range | Dominant Nickel(II) Species | Physical State |
| < 8 | [Ni(H₂O)₆]²⁺ | Aqueous |
| ~8 - 9.5 | [Ni(H₂O)₅(OH)]⁺, [Ni(H₂O)₄(OH)₂]⁰ | Aqueous |
| > 9.5 | Ni(OH)₂ | Solid Precipitate |
Redox conditions also play a role, although the +2 oxidation state is the most stable for nickel in typical environmental settings docbrown.inforesearchgate.net. Under strongly oxidizing conditions, higher oxidation states like Ni(III) can be formed, but these species are generally short-lived in aqueous solutions and tend to decompose by oxidizing available ligands researchgate.net. Conversely, under highly reducing conditions, metallic nickel (Ni⁰) can be formed.
Chemical Transformations of Nickel(II) Chloride Hydrate (B1144303) in Environmental Matrices (e.g., Formation of Nickel Hydroxide)
In environmental matrices like soil and natural waters, dissolved nickel(II) ions from sources such as nickel(II) chloride hydrate undergo various chemical transformations. These reactions significantly influence the mobility, bioavailability, and potential toxicity of nickel.
One of the most significant transformations is the precipitation of nickel hydroxide. When the pH of the surrounding water or soil solution rises, the solubility of nickel(II) decreases, leading to the formation of solid Ni(OH)₂ mdpi.comunt.educore.ac.uk. This process is a key mechanism for the immobilization of nickel in the environment. The chemical reaction for this precipitation is:
Ni²⁺(aq) + 2OH⁻(aq) ⇌ Ni(OH)₂(s)
The formation and stability of nickel hydroxide are influenced by several factors:
pH: As the primary driver, an increase in pH above neutral conditions promotes the precipitation of Ni(OH)₂ mdpi.comcore.ac.uk. Studies have confirmed the successful precipitation of nickel hydroxide at pH levels around 6.5 and higher mdpi.comresearchgate.net.
Presence of other ions: The presence of anions like carbonate can lead to the precipitation of other nickel salts, such as nickel carbonate (NiCO₃), which can compete with hydroxide formation.
Temperature: Temperature can affect the solubility product of Ni(OH)₂ and the kinetics of the precipitation reaction.
In soil environments, the transformation of nickel is more complex. Nickel added to soil can be partitioned among several fractions researchgate.net:
Water-soluble and exchangeable: This is the most mobile and bioavailable fraction.
Bound to carbonates (NaOAc extractable): Nickel can precipitate as or be adsorbed by carbonate minerals.
Bound to iron and manganese oxides: Nickel can be strongly adsorbed onto the surfaces of these metal oxides.
Bound to organic matter: Complexation with organic matter can either increase or decrease nickel mobility.
Residual: Nickel incorporated into the crystal lattice of soil minerals.
Studies have shown that over time, nickel added as a soluble salt tends to transform from more labile forms (water-soluble and exchangeable) into less available forms, such as those bound to oxides or organic matter researchgate.net. The specific transformation pathways depend on soil properties like pH, organic matter content, and clay content . For instance, in acidic soils, added nickel may remain in more soluble and exchangeable forms, while in alkaline soils, it is more likely to be transformed into fractions bound to Fe-Mn oxides researchgate.net.
Interaction and Complexation with Dissolved Organic Matter (e.g., Humic Acids)
Dissolved organic matter (DOM), particularly humic substances like humic acids (HA) and fulvic acids (FA), plays a crucial role in the speciation and transport of nickel in the environment researchgate.netnih.gov. These natural organic macromolecules contain numerous functional groups (e.g., carboxyl, phenolic) that can bind with metal ions like Ni²⁺ to form stable complexes princeton.edu.
The complexation of nickel(II) with DOM has several important environmental implications:
Increased Solubility: The formation of soluble Ni-DOM complexes can increase the total concentration of nickel that can be maintained in solution, especially under conditions where nickel might otherwise precipitate as hydroxide or carbonate.
Reduced Bioavailability and Toxicity: Generally, the free hydrated Ni²⁺ ion is considered the most bioavailable and toxic form wlu.ca. By binding Ni²⁺, DOM reduces the concentration of the free ion, thereby decreasing its bioavailability and toxicity to aquatic organisms nih.gov. The extent of this reduction is strongly dependent on the nickel-to-DOM concentration ratio researchgate.netnih.gov.
Enhanced Mobility and Transport: By forming soluble complexes, DOM can facilitate the transport of nickel through soil profiles and in aquatic systems, preventing its adsorption onto mineral surfaces .
The strength of the interaction between nickel and humic substances is described by stability constants (log K). Research has shown that humic acids tend to form stronger complexes with nickel than fulvic acids researchgate.net. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions, with the order often being Co(II) < Ni(II) < Cu(II) > Zn(II) researchgate.net.
| Type of Organic Matter | pH | Log of Stability Constant (log β / log K) | Reference |
| Fulvic Acid | 5.0 | 4.17 | taylorfrancis.com |
| Fulvic Acid | 9.0 | 7.03 | wiserpub.com |
| Humic Acid | 4.0 | 4.15 | researchgate.net |
| Humic Acid | 6.8 | Site 1: 6.52, Site 2: 5.30 | cdnsciencepub.com |
Note: Stability constants are conditional and depend on specific experimental conditions such as ionic strength, temperature, and the source of the organic matter.
The complexation capacity, which is the amount of metal that can be bound by a given amount of DOM, is another important parameter. At low, environmentally relevant nickel concentrations, DOM can significantly affect nickel speciation by reducing the free Ni²⁺ concentration researchgate.net. However, at very high nickel concentrations, the complexation capacity of the available DOM may be exceeded, leading to a smaller relative effect on speciation researchgate.net.
Q & A
Q. How is Nickel(II) chloride hexahydrate synthesized in laboratory settings?
Nickel(II) chloride hexahydrate is synthesized by dissolving nickel metal or nickel oxide (NiO) in concentrated hydrochloric acid (HCl). The reaction proceeds as: After evaporation, the hexahydrate form (NiCl₂·6H₂O) crystallizes. Anhydrous NiCl₂ can be obtained by heating the hydrate at 140°C, but care must be taken to avoid decomposition into NiO and HCl gas .
Q. What structural features define Nickel(II) chloride hexahydrate?
The hexahydrate consists of octahedral [Ni(H₂O)₆]²⁺ complexes coordinated to two chloride ions. The crystalline structure includes hydrogen-bonded water molecules, which influence its deliquescence and stability. Anhydrous NiCl₂ adopts a layered CdCl₂-type structure with Ni²⁺ in octahedral sites .
Q. What factors influence the solubility of Nickel(II) chloride hexahydrate in aqueous systems?
Solubility increases with temperature, reaching 2540 g/L for the hexahydrate at 20°C. Ionic strength, pH, and competing ligands (e.g., sulfate, nitrate) affect dissolution kinetics. In acidic conditions, Ni²⁺ remains free, while alkaline conditions precipitate Ni(OH)₂ .
Q. What safety protocols are critical for handling Nickel(II) chloride hydrate in research?
Use fume hoods to avoid inhalation of dust, which causes respiratory irritation. Wear nitrile gloves and eye protection, as skin contact may induce allergic dermatitis. Store in airtight containers at 10–25°C to prevent deliquescence or dehydration .
Advanced Research Questions
Q. How can thermal dehydration kinetics of Nickel(II) chloride hexahydrate be analyzed?
Thermogravimetric analysis (TGA) under controlled heating rates (e.g., 5°C/min) reveals stepwise water loss. Isothermal dehydration at 80–140°C follows first-order kinetics, with activation energies calculated via Arrhenius plots. FTIR spectra (e.g., O–H stretching at 3400 cm⁻¹) track structural changes during dehydration .
Q. What spectroscopic techniques identify hydration states and coordination environments?
Q. How does Nickel(II) chloride speciation vary in hydrothermal solutions?
At temperatures >100°C, Ni²⁺ forms chlorocomplexes (NiCl⁺, NiCl₂(aq), NiCl₃⁻) depending on chloride concentration. UV-Vis spectroscopy (250–550 nm) and speciation modeling using equilibrium constants (log β₁ = 0.8, log β₂ = 1.5 at 25°C) predict dominant species under varying T/P conditions .
Q. How should researchers resolve contradictions in reported solubility data?
Discrepancies (e.g., 642 g/L vs. 553 g/L for anhydrous NiCl₂) arise from hydration state impurities or measurement protocols. Validate via gravimetric analysis: dissolve known masses in degassed water, filter insoluble residues, and quantify Ni²⁺ via ICP-OES .
Q. What role does Nickel(II) chloride play in electrocatalyst synthesis?
NiCl₂·6H₂O serves as a precursor for NiFe-based coordination polymers in oxygen evolution reaction (OER) catalysts. Co-precipitation with FeCl₃ and ligands (e.g., citrate) under alkaline conditions yields nanostructured catalysts with tunable sulfur doping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
